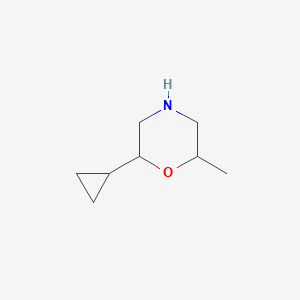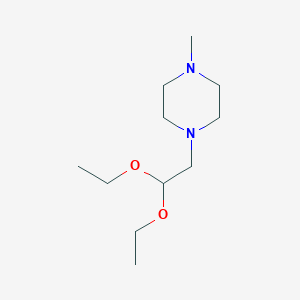
1-Amino-3,3-dimethylcyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3,3-dimethylcyclohexane-1-carboxylic acid is a compound with the CAS Number: 1342395-00-9 . It has a molecular weight of 171.24 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-amino-3,3-dimethylcyclohexanecarboxylic acid . The InChI code is 1S/C9H17NO2/c1-8(2)4-3-5-9(10,6-8)7(11)12/h3-6,10H2,1-2H3,(H,11,12) .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . The molecular weight of the compound is 171.24 .Scientific Research Applications
Crystallographic Characterization
1-Amino-3,3-dimethylcyclohexane-1-carboxylic acid has been studied for its crystallographic characteristics. Valle et al. (1988) examined the crystal structures of this compound and its derivatives, finding that the cyclohexane rings typically adopt a nearly perfect chair conformation. This research highlights its potential utility in understanding molecular conformations in more complex structures (Valle et al., 1988).
Synthetic Applications
The compound has been utilized in synthetic chemistry. Garrido et al. (2013) described the enantioselective synthesis of a structurally related compound, demonstrating the versatility of this amino acid in generating molecular complexity (Garrido, Nieto, & Díez, 2013).
Chemical Reactions and Derivatives
The reactivity of this compound with other compounds has been explored. For instance, Vittorelli et al. (1974) investigated its reaction with carboxylic acids and cyclic 1,3-diketones, revealing insights into its chemical behavior and the formation of N-acyl derivatives (Vittorelli et al., 1974).
Peptide Synthesis
This compound plays a significant role in peptide synthesis. Halpern and James (1964) explored its use as a protecting agent for amino groups in peptide synthesis, emphasizing its importance in the creation of complex peptide structures (Halpern & James, 1964).
Conformational Studies
Its use extends to conformational studies in peptides. Crisma et al. (1989) conducted energy computations and analysis on peptides containing this compound, revealing its influence on the stability of specific peptide conformations (Crisma et al., 1989).
Fluorinated Analogue for Drug Discovery
Mykhailiuk et al. (2013) designed a fluorinated analogue of 1-aminocyclohexanecarboxylic acid, demonstrating its potential as a building block in drug discovery. This research underscores its role in the development of new pharmaceuticals (Mykhailiuk et al., 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-amino-3,3-dimethylcyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-8(2)4-3-5-9(10,6-8)7(11)12/h3-6,10H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLUUBZIUUDZLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)(C(=O)O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B1375109.png)
![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-thiazole-5-carbaldehyde](/img/structure/B1375111.png)



![Ethyl[2-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B1375116.png)
![1-[(3-bromophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1375117.png)


![6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine](/img/structure/B1375120.png)
